molecular formula C7H7BrCl3N B11834582 5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride

5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride

Cat. No.: B11834582
M. Wt: 291.4 g/mol
InChI Key: OEXBEMHZJPCCEY-UHFFFAOYSA-N
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Description

5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C7H7BrCl3N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride typically involves the bromination and chloromethylation of pyridine derivatives. One common method includes the reaction of 5-bromopyridine with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the reagents and conditions used. For example, substitution with amines can yield aminomethyl derivatives, while oxidation can produce carboxylated products .

Scientific Research Applications

5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor binding.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride involves its reactivity with various biological and chemical targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity makes it useful in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(chloromethyl)pyridine hydrochloride
  • 2,6-Bis(chloromethyl)pyridine
  • 5-Bromopyridine-3-boronic acid

Comparison

Compared to similar compounds, 5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride is unique due to the presence of two chloromethyl groups, which enhance its reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring multiple functionalization sites .

Properties

Molecular Formula

C7H7BrCl3N

Molecular Weight

291.4 g/mol

IUPAC Name

5-bromo-2,3-bis(chloromethyl)pyridine;hydrochloride

InChI

InChI=1S/C7H6BrCl2N.ClH/c8-6-1-5(2-9)7(3-10)11-4-6;/h1,4H,2-3H2;1H

InChI Key

OEXBEMHZJPCCEY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CCl)CCl)Br.Cl

Origin of Product

United States

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